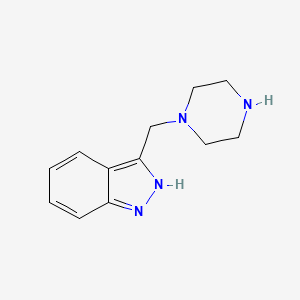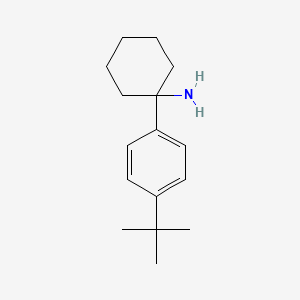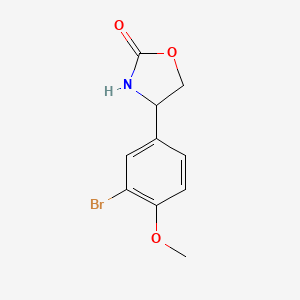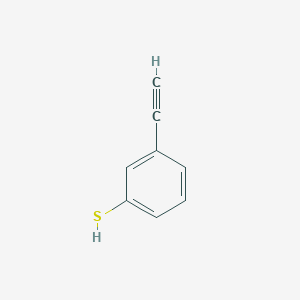
3-(piperazin-1-ylmethyl)-2H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Piperazin-1-ylmethyl)-2H-indazole is a heterocyclic compound that features both an indazole and a piperazine moiety. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, while piperazine is a six-membered ring containing two nitrogen atoms at opposite positions. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperazin-1-ylmethyl)-2H-indazole typically involves the reaction of indazole derivatives with piperazine. One common method includes the alkylation of indazole with a piperazine derivative under basic conditions. For example, the reaction of 2H-indazole with piperazine in the presence of a base such as potassium carbonate can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Piperazin-1-ylmethyl)-2H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the indazole or piperazine moieties.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.
Substitution: Substituted derivatives with various functional groups attached to the piperazine ring.
Applications De Recherche Scientifique
3-(Piperazin-1-ylmethyl)-2H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-(piperazin-1-ylmethyl)-2H-indazole involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an antagonist or agonist at neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Shares the piperazine moiety and exhibits similar biological activities.
1-(Piperazin-1-ylmethyl)-2H-indole: Similar structure with an indole ring instead of an indazole ring.
4-(Piperazin-1-ylmethyl)-2H-pyridazine: Contains a pyridazine ring fused to the piperazine moiety
Uniqueness
3-(Piperazin-1-ylmethyl)-2H-indazole is unique due to its specific combination of the indazole and piperazine moieties, which confer distinct chemical and biological properties. This combination allows for versatile modifications and the potential for diverse applications in medicinal chemistry and drug development .
Propriétés
Formule moléculaire |
C12H16N4 |
|---|---|
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
3-(piperazin-1-ylmethyl)-2H-indazole |
InChI |
InChI=1S/C12H16N4/c1-2-4-11-10(3-1)12(15-14-11)9-16-7-5-13-6-8-16/h1-4,13H,5-9H2,(H,14,15) |
Clé InChI |
HYNJYYZAQMKHLA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CC2=C3C=CC=CC3=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropyl)methanamine](/img/structure/B13624875.png)










